N-{4-[acetyl(methyl)amino]phenyl}-3,5-dichlorobenzamide
N-{4-[acetyl(methyl)amino]phenyl}-3,5-dichlorobenzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0738675
InChI:
InChI=1S/C16H14Cl2N2O2/c1-10(21)20(2)15-5-3-14(4-6-15)19-16(22)11-7-12(17)9-13(18)8-11/h3-9H,1-2H3,(H,19,22)
SMILES:
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl
Molecular Formula:
C16H14Cl2N2O2
Molecular Weight:
337.2 g/mol
N-{4-[acetyl(methyl)amino]phenyl}-3,5-dichlorobenzamide
CAS No.:
Cat. No.: VC0738675
Molecular Formula: C16H14Cl2N2O2
Molecular Weight: 337.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14Cl2N2O2 |
|---|---|
| Molecular Weight | 337.2 g/mol |
| IUPAC Name | N-[4-[acetyl(methyl)amino]phenyl]-3,5-dichlorobenzamide |
| Standard InChI | InChI=1S/C16H14Cl2N2O2/c1-10(21)20(2)15-5-3-14(4-6-15)19-16(22)11-7-12(17)9-13(18)8-11/h3-9H,1-2H3,(H,19,22) |
| Standard InChI Key | WTZQGZAXKVPEIV-UHFFFAOYSA-N |
| SMILES | CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl |
| Canonical SMILES | CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator